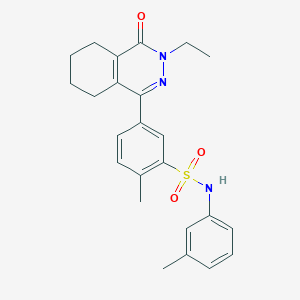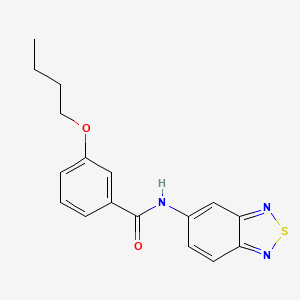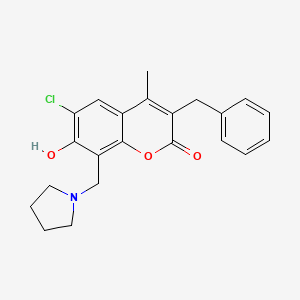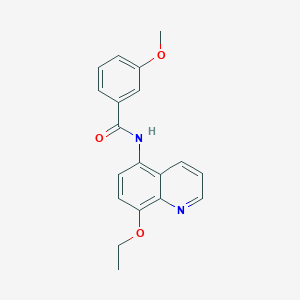
1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromenes This compound is characterized by the presence of a carboxamide group attached to the isothiochromene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide typically involves the following steps:
Formation of the Isothiochromene Ring: The isothiochromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a thiochromanone derivative, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the isothiochromene intermediate with an appropriate amine, such as isopropylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiochroman derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiochroman derivatives.
Substitution: Various substituted isothiochromenes depending on the nucleophile used.
Scientific Research Applications
1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and enzyme interactions.
Industrial Applications: It can be utilized in the development of new catalysts and chemical sensors.
Mechanism of Action
The mechanism of action of 1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-oxo-N-(propan-2-yl)-1H-indole-3-carboxamide: Similar structure but with an indole ring instead of an isothiochromene ring.
1-oxo-N-(propan-2-yl)-1H-chromene-3-carboxamide: Similar structure but with a chromene ring instead of an isothiochromene ring.
1-oxo-N-(propan-2-yl)-1H-thiochromene-3-carboxamide: Similar structure but with a thiochromene ring instead of an isothiochromene ring.
Uniqueness
1-oxo-N-(propan-2-yl)-1H-isothiochromene-3-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its isothiochromene ring system provides a unique scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-oxo-N-propan-2-ylisothiochromene-3-carboxamide |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)14-12(15)11-7-9-5-3-4-6-10(9)13(16)17-11/h3-8H,1-2H3,(H,14,15) |
InChI Key |
QIFFDAFFOPQMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=CC=CC=C2C(=O)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B11320279.png)
![2-(2-chlorophenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11320280.png)

![5-(4-bromophenyl)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11320292.png)
![2-(2,3-dimethylphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11320295.png)
![3,5-dimethyl-N-(3-methylbutyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320298.png)
![5-(4-ethoxyphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320306.png)

![N-(4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B11320323.png)
![5-(4-acetylpiperazin-1-yl)-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11320328.png)
![1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-5,6-dimethyl-1H-benzimidazole](/img/structure/B11320335.png)
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11320340.png)

